molecular formula C12H15Cl2NOS B075637 ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL CAS No. 1507-07-9

ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL

Cat. No. B075637
CAS RN: 1507-07-9
M. Wt: 292.2 g/mol
InChI Key: GVROKRSHIHCKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, thio-, S-ester with 4-(bis(2-chloroethyl)amino)benzene thiol is a chemical compound used in scientific research. It is commonly referred to as ACBC and is used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC is a versatile compound that has a wide range of applications in various fields, including drug delivery, tissue engineering, and regenerative medicine.

Mechanism of Action

ACBC works by forming covalent bonds between molecules, which results in the formation of a cross-linked network. This network provides mechanical stability and improved durability to the synthesized polymers and biomaterials. ACBC is also known to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
ACBC has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of ACBC on human health are not well understood. Studies have shown that ACBC can promote cell growth and differentiation, making it a promising compound for tissue engineering and regenerative medicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACBC in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to tissue engineering. ACBC is also relatively easy to synthesize and is cost-effective. However, one of the main limitations of ACBC is its potential toxicity. It is important to use caution when handling ACBC and to follow proper safety protocols.

Future Directions

There are several future directions for research on ACBC. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the long-term effects of ACBC on human health. Additionally, there is potential for the development of new applications for ACBC in fields such as nanotechnology and biotechnology.
Conclusion:
In conclusion, ACBC is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC has low toxicity and is generally considered safe for use in lab experiments. However, it is important to use caution when handling ACBC and to follow proper safety protocols. There are several future directions for research on ACBC, including the development of new synthesis methods and the investigation of its long-term effects on human health.

Synthesis Methods

ACBC is synthesized by reacting 4-(bis(2-chloroethyl)amino)benzene thiol with acetic anhydride in the presence of a catalyst. The reaction yields ACBC as a white crystalline solid. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.

Scientific Research Applications

ACBC is widely used in scientific research as a cross-linking agent for the synthesis of polymers and biomaterials. It is used in drug delivery systems to improve the bioavailability and efficacy of drugs. ACBC is also used in tissue engineering to promote cell growth and differentiation. In regenerative medicine, ACBC is used to create scaffolds that support tissue regeneration.

properties

CAS RN

1507-07-9

Molecular Formula

C12H15Cl2NOS

Molecular Weight

292.2 g/mol

IUPAC Name

S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate

InChI

InChI=1S/C12H15Cl2NOS/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3

InChI Key

GVROKRSHIHCKSO-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl

Other CAS RN

1507-07-9

synonyms

Thioacetic acid S-[p-[bis(2-chloroethyl)amino]phenyl] ester

Origin of Product

United States

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